Allyl D-Glucuronate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHSXHTCHCXAT-YTWDBIDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Academic Significance of Glucuronides and Their Derivatives in Mechanistic Studies
Glucuronidation represents a critical Phase II metabolic pathway in which a wide array of substances, including drugs, pollutants, and endogenous compounds like bilirubin (B190676) and hormones, are conjugated with glucuronic acid. tandfonline.comjove.comwikipedia.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of these compounds, facilitating their elimination from the body through urine or bile. tandfonline.comjove.comwikipedia.org The resulting glucuronide derivatives are typically more hydrophilic and less biologically active than their parent compounds, marking glucuronidation as a primary detoxification mechanism. wikipedia.orgresearchgate.net
The study of glucuronides and their derivatives is paramount for understanding the metabolic fate and potential toxicity of various xenobiotics. researchgate.netresearchgate.net For instance, the formation of acyl glucuronides from carboxylic acid-containing drugs is a major route of clearance. researchgate.net However, these acyl glucuronides can be chemically reactive, capable of undergoing hydrolysis and intramolecular rearrangement, and have been implicated in idiosyncratic drug toxicity through covalent binding to proteins. nih.govresearchgate.net Therefore, the synthesis and characterization of specific glucuronide metabolites are essential for mechanistic toxicology studies. nih.gov
Position of Allyl D Glucuronate As a Key Precursor in Specialized Organic Synthesis
Allyl D-Glucuronate serves as a pivotal precursor in the chemical synthesis of various glucuronide metabolites, particularly 1-β-O-acyl glucuronides. scbt.com The allyl group acts as a protecting group for the carboxylic acid functionality of the glucuronic acid moiety. This protection strategy is advantageous because the allyl group can be selectively removed under mild conditions, typically using a palladium(0) catalyst, without affecting other sensitive functional groups within the molecule. nih.gov
This method has proven effective in the synthesis of acyl glucuronides of important drugs, such as diclofenac (B195802), for use in mechanistic and toxicological investigations. nih.govcaymanchem.com The synthesis involves the coupling of the drug's free acid with this compound, often through a Mitsunobu reaction, followed by deprotection of the allyl group. nih.gov This approach allows for the preparation of pure acyl glucuronide metabolites in substantial quantities, which is often challenging to achieve through isolation from biological samples. nih.govmdpi.com
The utility of this compound extends to the synthesis of other types of glucuronides as well. Its application highlights the importance of developing versatile and efficient synthetic routes to access these key metabolites for in-depth biological evaluation. researchgate.net
Evolution of Synthetic Methodologies Pertaining to Glucuronide Conjugation
Regioselective Acylation Strategies Utilizing this compound
The synthesis of 1-β-O-acyl glucuronides often leverages the distinct reactivity of the anomeric hydroxyl group of this compound, enabling selective acylation at the C-1 position. acs.orgresearchgate.net
Selective 1β-O-Acylation Protocols
A highly effective method for the synthesis of 1β-O-acyl glucuronides involves the direct and selective 1β-acylation of this compound. researchgate.netacs.orgnih.gov This approach offers a significant advantage over methods that require extensive protection of the carbohydrate hydroxyl groups, streamlining the synthetic process. acs.org The selective acylation is typically achieved by activating a carboxylic acid, which then reacts preferentially with the anomeric hydroxyl group of the this compound. researchgate.netacs.org This method has been successfully applied to a range of aryl and alkyl carboxylic acids, including important drug molecules. researchgate.netacs.orgnih.gov The resulting 1-O-acyl-β-D-glucuronide products are often obtained in good yields with high stereoselectivity for the desired β-anomer. researchgate.netresearchgate.net
Exploitation of the Kinetic Anomeric Effect in Acylation Reactions
The remarkable β-selectivity observed in these acylation reactions is attributed to the kinetic anomeric effect. researchgate.netliverpool.ac.uk This stereoelectronic effect dictates that the β-anomer (with an equatorial hydroxyl group) is more nucleophilic and thus reacts faster than the α-anomer (with an axial hydroxyl group). acs.org Consequently, the 1β-alkoxide of this compound is significantly more reactive than its 1α-counterpart, leading to a strong preference for the formation of the 1β-acyl product. researchgate.net In many cases, the amount of the undesired α-anomer is minimal, often less than 5%, and can be easily removed through simple purification techniques like silica (B1680970) column chromatography. researchgate.netliverpool.ac.uk
Catalytic Approaches in Acyl Glucuronide Synthesis (e.g., HATU, Mitsunobu Reaction)
Several catalytic systems have been employed to facilitate the selective acylation of this compound. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a mild base such as N-methylmorpholine (NMM) has proven to be a robust and efficient method. researchgate.netacs.orgnih.govresearchgate.net This HATU-mediated coupling consistently yields high β/α selectivity, typically 19:1 or better. technologynetworks.com
The Mitsunobu reaction offers an alternative approach for the coupling of carboxylic acids with this compound. acs.orgresearchgate.netacs.orgnih.gov While this method can provide the desired acyl glucuronides, it often results in lower yields (typically 20-40%) and produces a mixture of α and β anomers, which may necessitate separation by preparative HPLC. liverpool.ac.uktechnologynetworks.com For instance, the synthesis of the acyl glucuronide of diclofenac using the Mitsunobu reaction yielded β/α mixtures ranging from 2:1 to 5:1. acs.orgresearchgate.net In contrast, the HATU-based selective acylation method provided excellent β/α selectivity for a variety of carboxylic acids. technologynetworks.com
Table 1: Comparison of Catalytic Methods for the Acylation of this compound
| Catalytic Method | Key Reagents | Typical Yields | β/α Selectivity | Notes |
|---|---|---|---|---|
| HATU Coupling | HATU, NMM | 43-66% technologynetworks.com | ≥ 19:1 technologynetworks.com | Generally high yields and excellent stereoselectivity. researchgate.netacs.orgnih.govresearchgate.net |
| Mitsunobu Reaction | DIAD, PPh₃ | 20-40% technologynetworks.com | Variable (e.g., 2:1 to 5:1) acs.orgtechnologynetworks.com | Often requires chromatographic separation of anomers. liverpool.ac.uktechnologynetworks.com |
Protective Group Chemistry in this compound Derivatization
The strategic use of protecting groups is fundamental in carbohydrate chemistry. In the context of this compound, the allyl group itself serves as a crucial protecting group for the carboxylic acid moiety.
Application of the Allyl Group as a Removable Protecting Moiety
The allyl ester in this compound is a key feature that allows for mild and selective deprotection to unveil the free carboxylic acid of the final acyl glucuronide product. acs.orgnih.govfigshare.com This deprotection is typically accomplished using palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like morpholine (B109124) or pyrrolidine. researchgate.netacs.orgnih.govnih.gov These conditions are notably mild and orthogonal to many other protecting groups, making the allyl group a valuable tool in multi-step syntheses, especially for sensitive molecules. acs.orgnih.gov The one-step removal of the allyl group at the end of the synthesis is an efficient strategy that has been successfully applied in the preparation of complex glucuronide conjugates. acs.orgnih.govfigshare.com
Comparative Analysis of Protecting Groups (e.g., Benzyl D-Glucuronate)
While the allyl group is highly effective, other protecting groups for the glucuronic acid carboxylate have also been explored, with the benzyl group being a prominent alternative. researchgate.netresearchgate.netliverpool.ac.uk Benzyl D-glucuronate can be used in a similar fashion to this compound for the selective 1β-acylation of carboxylic acids. researchgate.netresearchgate.net
A comparative analysis reveals distinct advantages and disadvantages for each.
Allyl Group: The primary advantage of the allyl group is its removal under very mild, non-hydrolytic conditions using palladium catalysis. However, a potential drawback is the difficulty in removing trace amounts of the palladium catalyst from the final product, which can be a concern for biological applications. researchgate.net
Table 2: Comparison of Allyl and Benzyl Protecting Groups for Glucuronide Synthesis
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Allyl Ester | R-CO-O-CH₂CH=CH₂ | Pd(PPh₃)₄, scavenger (e.g., morpholine) researchgate.netacs.org | Very mild, orthogonal deprotection acs.orgnih.gov | Potential for trace palladium contamination in the final product researchgate.net |
| Benzyl Ester | R-CO-O-CH₂Ph | Catalytic hydrogenation (H₂, Pd/C) researchgate.netnih.gov | Avoids palladium reagents in the final deprotection step; can give slightly higher acylation yields researchgate.nettechnologynetworks.com | Hydrogenation conditions may not be compatible with other functional groups (e.g., alkenes, alkynes) uwindsor.ca |
Palladium-Catalyzed Deprotection Strategies
The removal of the allyl group from the carboxyl function of the glucuronic acid moiety is a critical step in the synthesis of acyl glucuronides from an this compound precursor. This deprotection is most effectively achieved through palladium(0)-catalyzed reactions that are mild and highly selective, leaving the sensitive, newly formed 1-β-O-acyl linkage intact. acs.orgresearchgate.net
The general mechanism involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophile, often referred to as an "allyl scavenger." organic-chemistry.orguva.nl This process releases the free carboxylic acid of the glucuronide. A variety of palladium catalysts and scavenger systems have been developed to optimize this transformation. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed catalyst for this purpose. researchgate.netgoogle.com
The choice of allyl scavenger is crucial for the reaction's success. Common scavengers include morpholine, pyrrolidine, and derivatives of barbituric acid. researchgate.netorganic-chemistry.orggoogle.com These reactions are typically conducted in inert solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at or near room temperature, highlighting the mildness of the conditions. researchgate.netgoogle.com The use of these neutral or basic conditions avoids the acidic or strongly basic environments that can cause the acyl glucuronide product to hydrolyze or undergo intramolecular rearrangement (acyl migration).
| Catalyst System | Allyl Scavenger | Typical Conditions | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | Morpholine | Inert solvent (e.g., THF, CH₂Cl₂), Room Temperature | Mild, efficient, and widely used for drug metabolite synthesis. researchgate.net |
| Pd(0) Complex | Pyrrolidine or Piperidine | Inert solvent, -5°C to 30°C | Effective for cleavage of allyl esters. google.com |
| Pd(0) Complex | Barbituric Acid Derivatives | Protic polar solvents (e.g., MeOH, aq. 1,4-dioxane), Room Temperature | Proceeds under neutral conditions, compatible with a wide variety of functional groups. organic-chemistry.orgresearchgate.net |
Synthesis of Specific Glucuronide Conjugates Using this compound Precursors
This compound serves as a key starting material for the efficient, two-step synthesis of 1-β-O-acyl glucuronides. researchgate.netliverpool.ac.uk This strategy involves an initial selective acylation of the anomeric hydroxyl group of this compound, followed by the palladium-catalyzed deprotection of the allyl ester as described previously.
Preparation of Acyl Glucuronides from Carboxylic Acid Substrates
The first step in the synthesis is the esterification of a carboxylic acid with the 1-hydroxyl group of this compound. Achieving high β-anomeric selectivity is paramount, as this is the configuration almost invariably found in biological metabolites.
Several coupling methods have been successfully employed. The Mitsunobu reaction, which involves reacting the carboxylic acid and this compound with reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is one such approach. acs.orgarkat-usa.org
An alternative and highly efficient method involves activating the carboxylic acid with a uronium-based coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a mild base. researchgate.net This procedure takes advantage of the kinetic anomeric effect, which strongly favors the formation of the more reactive 1-β-alkoxide of the glucuronate, leading to excellent β-selectivity in the final acylated product. researchgate.net This method is effective for a range of aryl and alkyl carboxylic acids. researchgate.net
Chemical Synthesis of Metabolites for Mechanistic Research
The ability to chemically synthesize pure drug metabolites in substantial quantities is essential for mechanistic toxicology and metabolic studies. The this compound pathway has been instrumental in accessing reactive acyl glucuronide metabolites that are otherwise difficult to isolate from biological sources.
Diclofenac acyl glucuronide: The acyl glucuronide of the nonsteroidal anti-inflammatory drug diclofenac is an important metabolite implicated in rare adverse drug reactions. acs.orgresearchgate.net Its chemical synthesis was successfully achieved by a Mitsunobu reaction between diclofenac (as the free acid) and this compound to form the protected intermediate, diclofenac acyl-β-D-glucuronide allyl ester. acs.orgmedchemexpress.com Subsequent deprotection using a Pd(0) catalyst yielded the target diclofenac acyl glucuronide. acs.orgnih.gov This synthesis provided, for the first time, pure, well-characterized material in sufficient quantities for further mechanistic research. acs.orgresearchgate.net
Clofibric acid acyl glucuronide: A similar strategy has been used to prepare the isotopically labeled acyl glucuronide of clofibric acid for use in metabolic studies. The synthesis involved the acylation of this compound with deuterated clofibric acid (Clofibric Acid-d4) under Mitsunobu conditions. The final step was the cleavage of the allyl protecting group via a palladium-catalyzed reaction to yield Clofibric acid acyl-β-D-glucuronide-d4.
Synthesis of Analogs for Subsequent Biochemical and Mechanistic Research
The utility of this compound extends beyond the synthesis of direct drug metabolites to the creation of structural analogs for biochemical research. This approach allows for the systematic investigation of structure-activity relationships and the biological roles of glucuronidation.
For instance, this synthetic methodology has been applied to produce the acyl glucuronides of the drug fasiglifam, an agonist of the free fatty acid receptor 1 (FFAR1), and one of its major carboxylic acid metabolites. liverpool.ac.uk The conversion of both the parent drug and its metabolite to their respective acyl glucuronides using the selective acylation of allyl or benzyl glucuronate demonstrates the versatility of this chemical strategy. liverpool.ac.uk By providing access to these specific conjugates, researchers can investigate their individual pharmacological and toxicological profiles.
| Carboxylic Acid Substrate | Acylation Method | Resulting Acyl Glucuronide | Research Application |
|---|---|---|---|
| Diclofenac | Mitsunobu Reaction | Diclofenac acyl glucuronide | Mechanistic toxicology studies. acs.orgresearchgate.net |
| Clofibric Acid-d4 | Mitsunobu Reaction | Clofibric acid acyl-β-D-glucuronide-d4 | Stable isotope-assisted metabolomics. |
| Fasiglifam | Selective Acylation (e.g., with HATU) | Fasiglifam acyl glucuronide | Biochemical and mechanistic research on drug and metabolite activity. liverpool.ac.uk |
| Fasiglifam Metabolite | Selective Acylation (e.g., with HATU) | Fasiglifam metabolite acyl glucuronide | Biochemical and mechanistic research on drug and metabolite activity. liverpool.ac.uk |
Studies on Enzymatic Hydrolysis and Glucuronoyl Esterase Activity
Glucuronoyl esterases (GEs) are enzymes that play a crucial role in the breakdown of complex plant biomass by cleaving ester bonds between glucuronic acid residues in xylan (B1165943) and lignin (B12514952) alcohols. nih.gov this compound is frequently employed as a model substrate to characterize the activity of these enzymes. nih.govd-nb.info
Characterization of Carbohydrate Esterases (CE15 Family)
Glucuronoyl esterases are classified under the Carbohydrate Esterase family 15 (CE15) in the Carbohydrate-Active enZYmes (CAZy) database. plos.orgfrontiersin.org These enzymes are serine-type hydrolases, typically possessing a catalytic triad (B1167595) of Glu/Asp-His-Ser within an α/β hydrolase fold. cazypedia.org While initially discovered in fungi, CE15 enzymes are also found in bacteria, where they can exhibit broader substrate specificities. nih.govcazypedia.org The proposed natural function of CE15 enzymes is the hydrolysis of lignin-carbohydrate ester linkages, which are critical for the structural integrity of plant cell walls. frontiersin.orgcazypedia.org
Fungal GEs have demonstrated specificity for glucuronate esters, showing no activity on galacturonate esters or other common esterase substrates. nih.gov In contrast, some bacterial CE15 enzymes are more promiscuous and can act on esters of galacturonic acid. cazypedia.org The structural differences between fungal and bacterial GEs, such as the presence of insertions leading to deeper active site pockets in bacterial enzymes, may account for these variations in substrate preference. cazypedia.org
Substrate Specificity Profiling Employing this compound as a Model
This compound is a key substrate in determining the activity and specificity of GEs. nih.govd-nb.info Studies have shown that various fungal and bacterial GEs can hydrolyze this compound, confirming their classification as glucuronoyl esterases. nih.govplos.org
For instance, a study on a bacterial CE15 enzyme, MZ0003, from a marine metagenome, demonstrated its ability to de-esterify this compound, as detected by thin-layer chromatography (TLC). plos.orgsemanticscholar.org This activity was observed alongside the hydrolysis of other substrates like benzyl D-glucuronate and methyl D-glucuronate, indicating a degree of promiscuity. plos.orgsemanticscholar.org Similarly, three fungal GEs from Acremonium alcalophilum, Wolfiporia cocos, and Phanerochaete chrysosporium were all found to be active on this compound. nih.govd-nb.info
| Enzyme Source | Substrate Hydrolyzed | Reference |
| Bacterial Marine Metagenome (MZ0003) | This compound | plos.orgsemanticscholar.org |
| Acremonium alcalophilum | This compound | nih.govd-nb.info |
| Wolfiporia cocos | This compound | nih.govd-nb.info |
| Phanerochaete chrysosporium (PcGE1) | This compound | nih.govd-nb.info |
Comparative Enzymatic Activity with Related Glucuronate Derivatives (e.g., Methyl, Benzyl Glucuronate)
Comparative studies using different glucuronate esters have revealed preferences among GEs. Generally, GEs exhibit higher activity towards bulkier substrates that more closely mimic the natural lignin-carbohydrate complex structures. nih.gov
In multiple studies, benzyl D-glucuronate was found to be a preferred substrate over this compound and methyl D-glucuronate for several fungal GEs. nih.govnih.gov For example, the GEs from Acremonium alcalophilum, Wolfiporia cocos, and Phanerochaete chrysosporium all showed higher activity on benzyl D-glucuronate compared to this compound and methyl D-glucuronate. nih.gov Similarly, the bacterial enzyme MZ0003 also demonstrated activity on benzyl D-glucuronate, indicating it can handle bulky substituents. plos.orgsemanticscholar.org This suggests that the larger aromatic group of the benzyl ester may provide a better fit into the active site of these enzymes.
| Enzyme Source | Substrate Preference Order | Reference |
| Acremonium alcalophilum | Benzyl D-glucuronate > this compound > Methyl D-glucuronate | nih.gov |
| Wolfiporia cocos | Benzyl D-glucuronate > this compound > Methyl D-glucuronate | nih.gov |
| Phanerochaete chrysosporium (PcGE1) | Benzyl D-glucuronate > this compound > Methyl D-glucuronate | nih.gov |
| Bacterial Marine Metagenome (MZ0003) | Activity detected on Benzyl, Allyl, and Methyl D-glucuronate | plos.orgsemanticscholar.org |
Exploration of the Role of Glucuronic Acid Derivatives in Biochemical Pathways
Glucuronic acid and its derivatives are central to major detoxification and metabolic pathways in many organisms. wikipedia.orgwikipedia.org The conjugation of substances with glucuronic acid, a process known as glucuronidation, significantly increases their water solubility, facilitating their excretion from the body. wikipedia.orgwikipedia.org
Investigation of Drug-Induced Stimulation of the Glucuronic Acid System
The glucuronic acid pathway is a metabolic route that can be stimulated by various drugs. physiology.orgru.nl This stimulation leads to an increased production and excretion of glucuronic acid and its metabolites. ru.nl For instance, drugs like barbital (B3395916) and aminophenazone have been shown to enhance the activity of this pathway. physiology.orgru.nl This induction can affect the metabolism of other drugs that are cleared via glucuronidation, potentially altering their therapeutic efficacy. wikipedia.orgumich.edu The measurement of urinary D-glucaric acid, an end product of this pathway, is sometimes used as an indicator of enzyme induction by drugs. umich.edu
Mechanistic Insights into Glucuronide Conjugation in Biological Systems
Glucuronidation is a key phase II metabolic process where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov This process is crucial for the metabolism of a wide array of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgnih.gov The resulting glucuronide conjugates are more polar and readily excreted. nih.gov
While generally considered a detoxification mechanism, some glucuronide conjugates, particularly acyl glucuronides, can be reactive and may lead to toxicity. wikipedia.orgnih.gov The glucuronidation process primarily occurs in the liver but also takes place in other organs such as the intestines and kidneys. wikipedia.org The formed glucuronides can be hydrolyzed back to their original form by β-glucuronidases in the gut, leading to enterohepatic circulation, which can prolong the half-life of a compound in the body. wikipedia.orgacs.org
Methodologies for Assessing Enzymatic De-esterification
The enzymatic cleavage of the ester bond in this compound by a glucuronoyl esterase releases two products: allyl alcohol and D-glucuronic acid. Various analytical methods have been developed to monitor this de-esterification reaction, primarily by detecting the formation of these products.
Thin Layer Chromatography (TLC) is a straightforward and rapid qualitative method used to detect the enzymatic de-esterification of this compound. mdpi.comnih.govcreative-enzymes.com This technique is particularly useful for initial activity screening, protein purification, and verifying the presence of glucuronoyl esterase activity without the need for complex instrumentation. mdpi.comresearchgate.net
In a typical TLC-based assay, the purified enzyme is incubated with this compound under specific conditions of pH, temperature, and time. nih.gov Following incubation, a small aliquot of the reaction mixture is spotted onto a silica gel TLC plate alongside standards of the substrate (this compound) and the expected product (D-glucuronic acid). researchgate.netmdpi.com The plate is then developed in a solvent system, such as n-butanol/formic acid/water, which separates the compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. nih.gov
Due to its higher polarity, the product D-glucuronic acid has a lower retention factor (Rf) and moves a shorter distance up the plate compared to the less polar substrate, this compound, which has a higher Rf value. mdpi.com After development, the spots are visualized using a staining reagent, such as a diphenylamine-aniline-phosphoric acid reagent, followed by heating. nih.gov The appearance of a new spot in the enzyme-treated sample lane, corresponding to the D-glucuronic acid standard, confirms enzymatic hydrolysis.
Research has demonstrated the utility of TLC in assessing the substrate specificity of various enzymes. For instance, a study on a bacterial marine metagenome-derived enzyme, MZ0003, used TLC to confirm its glucuronoyl esterase activity. nih.govplos.org The enzyme was incubated with several substrates, including this compound, and the reaction products were analyzed. The results showed that MZ0003 was capable of hydrolyzing this compound, as evidenced by the formation of a product spot corresponding to D-glucuronic acid. researchgate.netnih.gov In these assays, control reactions containing heat-inactivated enzyme or lacking the enzyme show only the substrate spot, confirming that the observed hydrolysis is enzyme-dependent. nih.govresearchgate.net
Table 1: Example of Substrates Used in TLC-based Glucuronoyl Esterase Assays
| Substrate | Typical Use in Assay | Reference |
|---|---|---|
| This compound | Used to test for glucuronoyl esterase activity; hydrolysis indicates enzyme can act on substrates with smaller alcohol moieties. | nih.govnih.gov |
| Benzyl D-glucuronate | Common substrate used to test for activity on bulkier, aromatic-containing esters. | nih.govnih.gov |
| Methyl D-glucuronate | Used to test for activity on one of the smallest ester substrates. | nih.govnih.gov |
| Methyl 4-O-methyl-D-glucopyranosyluronate | A substrate that mimics the natural 4-O-methylation found in plant cell walls. | nih.gov |
For quantitative analysis of enzymatic de-esterification, spectrophotometric assays are widely employed. nih.gov These methods allow for the determination of enzyme kinetics and specific activity in a high-throughput format. A common approach for quantifying the de-esterification of this compound involves measuring the amount of D-glucuronic acid released using a coupled-enzyme assay, such as the K-URONIC assay kit. nih.govthermalindo.com
The principle of the K-URONIC kit is based on a two-step enzymatic reaction. megazyme.com
De-esterification Reaction: First, the glucuronoyl esterase of interest hydrolyzes this compound to release D-glucuronic acid.
Detection Reaction: The D-glucuronic acid produced is then specifically oxidized by the enzyme uronate dehydrogenase in the presence of nicotinamide-adenine dinucleotide (NAD+). This reaction produces D-glucarate and reduced nicotinamide-adenine dinucleotide (NADH). megazyme.com
The amount of NADH formed is directly proportional (stoichiometric) to the amount of D-glucuronic acid released in the initial reaction. megazyme.com The increase in NADH is measured by monitoring the change in absorbance at a wavelength of 340 nm. megazyme.com By using a standard curve prepared with known concentrations of D-glucuronic acid, the concentration of the product in the enzyme reaction can be accurately determined. epraise.com.tw
This method has been successfully applied to quantify the activity of several fungal glucuronoyl esterases on this compound. In one study, three different GEs were incubated with this compound, and the released glucuronic acid was measured using the K-URONIC kit. nih.gov The results allowed for a quantitative comparison of the enzymes' activities on this substrate relative to others, such as benzyl D-glucuronate and methyl D-glucuronate. For example, the enzyme WcGE1 showed activity on this compound that was 84% of its activity on the preferred substrate, benzyl D-glucuronate. nih.gov
The assay is suitable for various formats, including manual, microplate, and auto-analyzer setups, making it a versatile tool for biochemical characterization. libios.fr
Table 2: Key Parameters of the K-URONIC Spectrophotometric Assay
| Parameter | Value / Description | Reference |
|---|---|---|
| Principle | Enzymatic oxidation of D-glucuronic acid by uronate dehydrogenase, coupled to the reduction of NAD+ to NADH. | megazyme.com |
| Wavelength | 340 nm | megazyme.com |
| Analyte Measured | NADH (stoichiometric with D-glucuronic acid) | megazyme.com |
| Linear Range | 5 to 150 µg of D-glucuronic acid per assay | epraise.com.tw |
| Detection Limit | Approximately 15.5 mg/L (manual assay) | megazyme.com |
| Applications | Quantification of GE activity, enzyme kinetics, high-throughput screening. | nih.govresearchgate.net |
Analytical Method Development and Research Applications of Allyl D Glucuronate
Utilization as a Reference Standard in Analytical Chemistry Research
The availability of pure and well-characterized reference standards is fundamental to the accuracy and reliability of analytical measurements. Allyl D-Glucuronate serves as a critical reference material in various research applications, particularly in the study of drug metabolism and the development of analytical methods for glucuronide conjugates.
Application in Analytical Method Development (AMV)
In analytical method validation (AMV), this compound is instrumental as a starting material for the synthesis of 1β-O-acyl glucuronides. lookchem.com These acyl glucuronides are significant metabolites of many carboxylic acid-containing drugs. lookchem.com The development of robust analytical methods for these metabolites is essential for pharmacokinetic and toxicological studies. For instance, the synthesis of diclofenac (B195802) acyl glucuronide, a metabolite of the widely used non-steroidal anti-inflammatory drug, utilizes this compound. nih.gov The availability of the synthesized metabolite allows for the optimization of chromatographic separation and mass spectrometric detection conditions, ensuring the method's specificity, sensitivity, and accuracy.
The process of analytical method development for a synthesized acyl glucuronide derived from this compound would typically involve the validation parameters outlined in the following table:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio ≥ 10:1. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations. | Consistent and reproducible recovery. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |
Role in Quality Control (QC) Applications in Research Settings
In research settings, particularly during the synthesis of novel acyl glucuronides for metabolic studies, this compound plays a crucial role in quality control. It is used in the synthesis of these metabolites, which then serve as QC samples to monitor the performance of analytical assays. lookchem.comliverpool.ac.uk For example, when studying the covalent binding of drug-derived acyl glucuronides to proteins, having a well-characterized synthetic acyl glucuronide (derived from this compound) is essential for developing and validating the LC-MS/MS methods used to quantify the protein adducts.
The use of QC samples helps to ensure the reliability and consistency of the data generated over the course of a study. QC samples are typically prepared at multiple concentration levels (low, medium, and high) and are analyzed with each batch of study samples to verify that the analytical method is performing within established acceptance criteria.
Contribution to the Development of Research-Grade Analytical Standards
This compound itself is available as a research-grade analytical standard. glentham.comsigmaaldrich.comscbt.comcarlroth.combiosynth.comkeyorganics.net Chemical suppliers provide this compound with a Certificate of Analysis (COA), which documents its identity and purity. glentham.comsigmaaldrich.comscbt.comcarlroth.com This high level of characterization is essential for its use in the synthesis of other reference standards.
The development of a research-grade analytical standard involves rigorous quality control and characterization. The information typically provided in a Certificate of Analysis for a compound like this compound is summarized below:
| Parameter | Description | Example Information |
| Product Name | The common name of the chemical compound. | This compound |
| CAS Number | The unique identifier assigned by the Chemical Abstracts Service. | 188717-04-6 |
| Molecular Formula | The chemical formula of the compound. | C₉H₁₄O₇ |
| Molecular Weight | The mass of one mole of the substance. | 234.20 g/mol |
| Purity | The percentage of the desired compound in the material. | ≥95% |
| Appearance | The physical state and color of the compound. | White to off-white solid |
| Solubility | Information on suitable solvents. | Soluble in water, methanol |
| Storage Conditions | The recommended temperature and conditions for storage to ensure stability. | 2-8°C, under inert atmosphere |
| Spectroscopic Data | Data from techniques like NMR and Mass Spectrometry to confirm the structure. | Conforms to structure |
Methodologies for the Analysis of Glucuronide Conjugates
The analysis of glucuronide conjugates, including those synthesized from this compound, requires sophisticated analytical techniques capable of handling their polar nature and providing structural information.
Liquid Chromatography-Mass Spectrometry (LC/MS) Approaches for Conjugate Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of glucuronide metabolites due to its high sensitivity, selectivity, and specificity. nih.gov The development of an LC-MS/MS method for an acyl glucuronide derived from this compound would involve the optimization of both the chromatographic separation and the mass spectrometric detection parameters.
Typical LC-MS/MS parameters for the analysis of glucuronide conjugates are presented in the following table:
| Parameter | Typical Conditions |
| Chromatography | |
| Column | Reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺, [M-H]⁻, or other adduct ions of the analyte |
| Product Ion (Q3) | Characteristic fragment ions of the analyte |
| Collision Energy | Optimized for each specific analyte to achieve maximum fragmentation intensity |
| Source Temperature | 300 - 550 °C |
Spectroscopic Techniques (e.g., NMR, FT-IR) for Structural Confirmation of Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for the structural elucidation and confirmation of newly synthesized compounds, including acyl glucuronides derived from this compound. science.govsrce.hrresearchgate.net
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For an acyl glucuronide synthesized from this compound, ¹H and ¹³C NMR would be used to confirm the presence of both the glucuronic acid and the acyl moieties, as well as the stereochemistry of the glycosidic bond.
FT-IR Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of an acyl glucuronide would show characteristic absorption bands for the hydroxyl, carbonyl (ester and carboxylic acid), and C-O bonds.
The following table summarizes the expected spectroscopic data for a hypothetical acyl glucuronide derivative of this compound:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the anomeric proton (H-1) of the glucuronic acid moiety (typically δ 4.5-5.5 ppm), protons of the allyl group (δ 5.0-6.0 ppm), and protons of the specific acyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (δ 165-175 ppm), carbons of the glucuronic acid ring (δ 60-100 ppm), and carbons of the acyl group. |
| FT-IR (cm⁻¹) | Broad O-H stretch (from hydroxyl groups and carboxylic acid) around 3300-3500 cm⁻¹, C=O stretch (ester) around 1730-1750 cm⁻¹, and C-O stretches in the fingerprint region (1000-1300 cm⁻¹). |
Implications for Environmentally Conscious Chemical Process Development
The development of chemical processes with a reduced environmental impact is a central goal of green chemistry. This compound and its associated synthetic methodologies align with several key principles of green chemistry, offering pathways to more sustainable manufacturing of complex molecules, particularly pharmaceutical metabolites.
The principles of green chemistry focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and increasing energy efficiency. cuestionesdefisioterapia.comijrpr.com The use of this compound in synthesis, especially for creating acyl glucuronides, demonstrates some of these principles in action. researchgate.net
A significant advantage lies in the use of the allyl group as a protecting group for the carboxylic acid moiety of glucuronic acid. acs.org Protecting groups are temporary modifications to a functional group to prevent it from reacting while other parts of the molecule are being altered. A key aspect of a "green" protecting group strategy is its efficient and clean removal under mild conditions.
The deprotection of the allyl ester from the glucuronide structure is often accomplished using palladium-catalyzed reactions. acs.orgacs.org These methods are highly selective and typically proceed under gentle conditions, which minimizes the formation of byproducts that can complicate purification and contribute to chemical waste. acs.org For instance, the one-step removal of allyl groups using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is noted for its efficiency and for avoiding the byproducts that can form during the deprotection of other glucuronide esters, such as per-O-acetyl glucuronides. researchgate.netacs.org This approach contributes to higher process efficiency and a reduced environmental burden. cuestionesdefisioterapia.com
Furthermore, the development of catalytic processes is a cornerstone of green chemistry. ijrpr.comtranspublika.com The selective 1β-acylation of this compound, often achieved with the aid of catalysts, is an efficient route to synthesizing 1β-O-acyl glucuronides, the specific anomer formed in vivo. researchgate.net This high selectivity avoids the production of other isomers, thereby maximizing the yield of the desired product and simplifying the purification process, which aligns with the principles of atom economy and waste reduction. cuestionesdefisioterapia.com
The application of these greener synthetic routes has important implications. By providing more efficient and cleaner access to essential reference standards, such as the acyl glucuronide metabolites of drugs, the use of intermediates like this compound supports more sustainable practices in the pharmaceutical industry. researchgate.netacs.org The ability to operate under milder reaction conditions also contributes to energy efficiency, another core principle of green chemistry. transpublika.com As the chemical industry continues to seek more eco-friendly solutions, the strategic use of versatile building blocks like this compound in conjunction with catalytic and selective chemical methods represents a positive step toward sustainable process development. transpublika.commarketresearchintellect.com
Q & A
Q. What are the standard methods for synthesizing and characterizing Allyl D-Glucuronate in enzymatic studies?
this compound is synthesized via esterification of D-glucuronic acid with allyl alcohol, typically using carbodiimide coupling agents. Characterization involves thin-layer chromatography (TLC) on silica gel plates (e.g., CH₂Cl₂/CH₃OH/H₂O = 80:25:4) to monitor de-esterification, with visualization via sulfuric acid/potassium dichromate staining . HPLC or LC-MS can quantify purity, while ¹H/¹³C NMR confirms ester bond formation and stereochemistry. Substrates like methyl 4-O-methyl-D-glucopyranuronate are often used as positive controls .
Q. How is this compound utilized in glucuronoyl esterase activity assays?
this compound serves as a substrate to study glucuronoyl esterase specificity. In qualitative assays , 50 µg of enzyme (e.g., MZ0003) is incubated with 8 mM substrate in 50 mM sodium phosphate buffer (pH 6.0) at 25°C for 90 minutes. Reaction products are separated via TLC and compared against controls (e.g., benzyl D-glucuronate). Hydrolysis efficiency is determined by uronic acid release using Megazyme’s K-Uronic Acid Assay Kit .
Q. What are the key considerations for fluorescent labeling of this compound in glycoconjugate studies?
Fluorescent labeling (e.g., FITC, Cy3) involves conjugating the allyl group via thiol-ene "click" chemistry. Critical steps include:
- Purification : Size-exclusion chromatography to remove unreacted dyes.
- Validation : Confirming conjugation efficiency via UV-Vis (λ = 495 nm for FITC) and MALDI-TOF for mass shifts.
- Stability : Testing pH (6.0–7.4) and temperature (4–37°C) effects on fluorescence intensity .
Advanced Research Questions
Q. How do kinetic parameters of glucuronoyl esterases vary with this compound compared to other substrates (e.g., benzyl D-glucuronate)?
Comparative kinetic studies reveal substrate-specific activity. For MZ0003, Km values for this compound (0.8–1.2 mM) are lower than benzyl derivatives (1.5–2.0 mM), suggesting higher affinity. Turnover numbers (kcat) are measured via continuous spectrophotometric assays (e.g., ΔA₅₂₀ nm for uronic acid release). Substrate bulkiness and allyl group hydrophobicity influence catalytic efficiency (kcat/Km) .
Q. What experimental strategies resolve contradictions in reported metabolic fates of this compound degradation products?
Discrepancies arise from competing pathways:
- Degradation via KEGG Module M00061 : D-glucuronate → pyruvate + D-glyceraldehyde 3-phosphate, validated by ¹³C isotope tracing .
- Alternative routes : Allyl group oxidation to acrylic acid, detected via GC-MS headspace analysis. Use gene knockout models (e.g., ΔuxuR/ΔexuR in E. coli) to isolate pathways and quantify flux via NMR metabolomics .
Q. How can molecular docking elucidate the interaction between this compound and Family 15 carbohydrate esterases?
Docking simulations (e.g., AutoDock Vina) using crystal structures (PDB: 4X7H) identify key residues (e.g., Ser-His-Asp triad) involved in substrate binding. Binding free energy (ΔG) calculations correlate with experimental Km values. Mutagenesis (e.g., S98A) validates predicted hydrogen bonding with the glucuronate C6 carboxylate .
Q. What are the challenges in optimizing this compound-based fluorescent probes for in vivo imaging?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
